molecular formula C21H16FN5O2 B6427283 3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide CAS No. 2034563-37-4

3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide

Cat. No.: B6427283
CAS No.: 2034563-37-4
M. Wt: 389.4 g/mol
InChI Key: RXNPQTDUCWSRNI-UHFFFAOYSA-N
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Description

3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core linked to a triazole and pyridine moiety, with a fluorophenoxy group attached, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Pyridine Moiety: The triazole ring is then coupled with a pyridine derivative using a suitable coupling reagent.

    Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution of a fluorophenol with an appropriate leaving group.

    Formation of the Benzamide Core: The final step involves the amidation reaction between the intermediate and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide
  • 3-(4-bromophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide
  • 3-(4-methylphenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide

Uniqueness

The presence of the fluorophenoxy group in 3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

3-(4-fluorophenoxy)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O2/c22-16-6-8-19(9-7-16)29-20-5-1-3-15(11-20)21(28)24-12-17-14-27(26-25-17)18-4-2-10-23-13-18/h1-11,13-14H,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNPQTDUCWSRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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